molecular formula C11H19ClN4O4S B1473419 5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride CAS No. 2097978-77-1

5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride

Cat. No. B1473419
M. Wt: 338.81 g/mol
InChI Key: HCWQSDKRVVFMFT-UHFFFAOYSA-N
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Description

“5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride” is a chemical compound with the molecular formula C11H19ClN4O4S and a molecular weight of 338.81 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds involves the use of piperidine derivatives, which are among the most important synthetic fragments for designing drugs . New sulfonamide-based indole derivatives were synthesized using 1H-indole -2 carboxylic acid as a starting material .


Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Scientific Research Applications

Antitumor Applications

A study investigated the synthesis of sulfonamide derivatives with potential antitumor properties, including compounds related to the chemical structure of interest. These derivatives were designed to obtain potent antitumor agents with low toxicity, using sulfonamide as the parent compound. The study explored different synthetic routes and tested the antitumor activity and acute toxicity of these compounds in mice, revealing that certain derivatives exhibited high antitumor activity and low toxicity, indicating their potential as antitumor drugs (Huang, Lin, & Huang, 2001).

Synthetic Methodologies

Research on the facile construction of substituted pyrimidines highlighted the synthetic versatility of pyrimidine derivatives. This study detailed methods to achieve various substitutions on the pyrimidine ring, contributing to the development of new compounds with potential applications in materials science and medicinal chemistry (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

Antioxidant Properties

Another study focused on the synthesis and evaluation of pyrazolopyridine derivatives, which demonstrated antioxidant properties. This research provided insights into the potential of pyrimidine-based compounds for developing new antioxidant agents, which could have implications for treating oxidative stress-related diseases (Gouda, 2012).

Anti-Hepatitis B Virus Activity

The anti-Hepatitis B Virus (HBV) activity of N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine Derivatives was investigated, demonstrating the potential of pyrimidine derivatives in antiviral therapy. This study underscores the importance of structural modification and functionalization in developing new antiviral drugs (El‐Sayed, Ramiz, & Abdel-Rahman, 2009).

Chemical Properties and Reactions

Research on pyrimidine annelated heterocycles and their synthesis from dimethylpyrimidine derivatives highlighted the chemical reactivity and potential applications of these compounds in organic synthesis and drug discovery. This study contributes to understanding the chemical properties and potential uses of pyrimidine-based heterocycles in various scientific fields (Majumdar, Kundu, Samanta, & Jana, 2003).

Future Directions

The future directions in the research and application of this compound could involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the compound could be further studied for its potential applications in the pharmaceutical industry .

properties

IUPAC Name

5-(4-aminopiperidin-1-yl)sulfonyl-1,3-dimethylpyrimidine-2,4-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4S.ClH/c1-13-7-9(10(16)14(2)11(13)17)20(18,19)15-5-3-8(12)4-6-15;/h7-8H,3-6,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCWQSDKRVVFMFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC(CC2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
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5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
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5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 4
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 5
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride
Reactant of Route 6
5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride

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